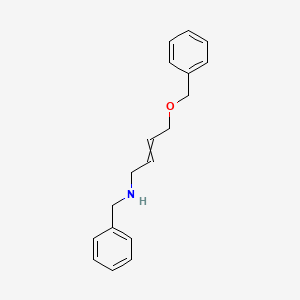

N-Benzyl-4-(benzyloxy)but-2-en-1-amine

Description

Properties

CAS No. |

184228-84-0 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-benzyl-4-phenylmethoxybut-2-en-1-amine |

InChI |

InChI=1S/C18H21NO/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12,19H,13-16H2 |

InChI Key |

JGSCEQOCYGXHCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC=CCOCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

One-Pot Benzyl Protection and Condensation

A patent by CN102358723A describes a streamlined approach for synthesizing benzyl-protected amines, which can be adapted for this compound. The method employs benzyl chloride instead of costly benzyl bromide for O-benzylation, significantly reducing production costs.

Procedure :

- O-Benzylation : 4-Hydroxybut-2-enal is treated with benzyl chloride, potassium carbonate, and a catalytic amount of tetrabutylammonium iodide in acetonitrile at 60°C for 6 hours.

- Schiff Base Formation : The intermediate 4-(benzyloxy)but-2-enal is condensed with benzylamine in the same pot, yielding the target compound after workup.

Key Advantages :

Wittig Rearrangement of Oxazoline Precursors

A study in Molecules highlights the use of Wittig rearrangements to construct benzyloxy-substituted allylamines. For this compound, this involves:

Steps :

- Oxazoline Synthesis : 2-(Benzyloxy)phenol is converted to a chiral oxazoline using valinol and thionyl chloride.

- Rearrangement : Treatment with LDA induces a-sigmatropic shift, forming the allylamine skeleton.

Outcomes :

Allylic Amination of Benzyloxy-Substituted Alkenes

A supporting document from the Journal of Organic Chemistry details allylic amination strategies. The synthesis involves:

Protocol :

- Epoxidation : 4-(Benzyloxy)but-2-ene is epoxidized using m-CPBA.

- Ring-Opening : The epoxide reacts with benzylamine under Lewis acid catalysis (e.g., BF₃·OEt₂), yielding the target amine.

Optimization :

- Catalyst : BF₃·OEt₂ improves regioselectivity (85:15 ratio for anti-Markovnikov addition).

- Yield : 76–81%.

Comparative Analysis of Synthetic Methods

Insights :

- The one-pot method is optimal for bulk production due to its simplicity and low cost.

- Wittig rearrangement excels in stereocontrolled synthesis but requires specialized reagents.

- Allylic amination balances yield and selectivity, suitable for medium-scale applications.

Experimental Protocols and Characterization

One-Pot Synthesis (Adapted from)

Reagents :

- 4-Hydroxybut-2-enal (1.0 eq), benzyl chloride (1.2 eq), K₂CO₃ (2.0 eq), benzylamine (1.1 eq).

Procedure :

- Suspend 4-hydroxybut-2-enal and K₂CO₃ in acetonitrile.

- Add benzyl chloride dropwise at 60°C, stir for 6 hours.

- Introduce benzylamine, reflux for 4 hours.

- Quench with water, extract with EtOAc, and purify via silica chromatography.

Characterization :

Wittig Rearrangement (Adapted from)

Reagents :

- 2-(Benzyloxy)phenyl oxazoline, LDA, THF, –78°C.

Procedure :

- Cool oxazoline in THF to –78°C.

- Add LDA (1.1 eq), warm to –20°C over 2 hours.

- Quench with NH₄Cl, extract with DCM, and purify via recrystallization.

Characterization :

Applications and Derivatives

This compound serves as a precursor for:

- Pharmaceuticals : Anticancer agents via Michael addition to α,β-unsaturated carbonyls.

- Ligands : Chiral ligands in asymmetric catalysis (e.g., Rh-catalyzed hydrogenation).

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(benzyloxy)but-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The benzyl and benzyloxy groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-Benzyl-4-(benzyloxy)but-2-en-1-amine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

Biology: The compound may be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

Industry: Used as an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(benzyloxy)but-2-en-1-amine involves its interaction with molecular targets and pathways. The benzyl and benzyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between N-Benzyl-4-(benzyloxy)but-2-en-1-amine and related compounds:

Key Observations:

Position of Benzyloxy Group :

- In MAO-B inhibitors like Fensalamide, the benzyloxy group is critical when positioned on aromatic rings (e.g., phenyl or indole) for enzyme selectivity . In contrast, the target compound’s benzyloxy is on an aliphatic chain, which may alter its pharmacological profile.

- The C4 benzyloxy in the target compound contrasts with the C1 position in compound 4m , affecting hydrophobicity and steric interactions .

Amine vs. Imine Functionality :

- The primary amine in the target compound may enhance hydrogen-bonding capacity compared to the imine in (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine , which is more prone to hydrolysis .

Double Bond Position: The conjugated C2–C3 double bond in the target compound could enhance stability or π-π interactions compared to the non-conjugated C3–C4 bond in 4m .

Pharmacological Implications

- MAO-B Inhibition : Benzyloxy groups in Fensalamide and indole-based derivatives enhance MAO-B selectivity . While the target compound lacks an aromatic ring system, its benzyloxy group may still interact with hydrophobic pockets in enzymes, warranting further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.